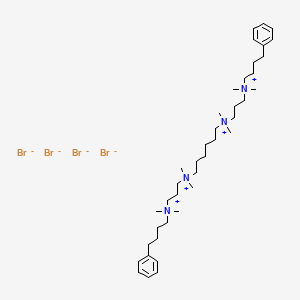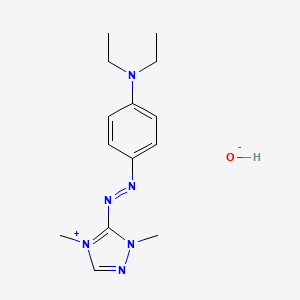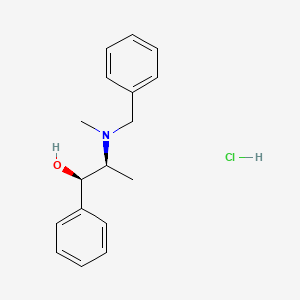
Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-((3-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-((3-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo- is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-((3-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo- typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the amino, chloro, and methoxy groups through various substitution reactions. The final step often involves the attachment of the azabicyclo group under specific reaction conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-((3-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-((3-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo- may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Benzamides are known for their pharmacological properties, and this specific compound may exhibit unique activities that could be harnessed for drug development.
Industry
In the industrial sector, this compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-((3-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo- would depend on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-((3-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo- include other benzamides with different substituents, such as:
- Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-((phenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo-
- Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-((4-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo-
Uniqueness
The uniqueness of Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-((3-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo- lies in its specific substituents and their positions on the benzamide core. These structural features may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
83130-95-4 |
|---|---|
Formule moléculaire |
C23H28ClN3O2 |
Poids moléculaire |
413.9 g/mol |
Nom IUPAC |
4-amino-5-chloro-2-methoxy-N-[8-[(3-methylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide |
InChI |
InChI=1S/C23H28ClN3O2/c1-14-4-3-5-15(8-14)13-27-17-6-7-18(27)10-16(9-17)26-23(28)19-11-20(24)21(25)12-22(19)29-2/h3-5,8,11-12,16-18H,6-7,9-10,13,25H2,1-2H3,(H,26,28) |
Clé InChI |
CVNSSRUTEWWFKS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CN2C3CCC2CC(C3)NC(=O)C4=CC(=C(C=C4OC)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,7-dinitrofuro[3,2-e][1]benzofuran](/img/structure/B12689880.png)







![Dimethyl 3,3'-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate]](/img/structure/B12689937.png)

